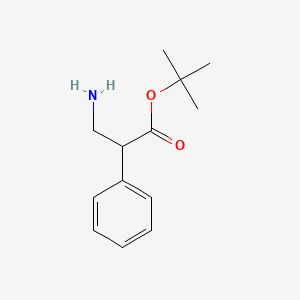

Tert-butyl 3-amino-2-phenylpropanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl 3-amino-2-phenylpropanoate is a useful research compound. Its molecular formula is C13H19NO2 and its molecular weight is 221.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

- Protecting Group : The tert-butyl ester group is commonly used as a protecting group for carboxylic acids due to its stability against nucleophiles and reducing agents. This property allows for selective reactions involving amino acids without interfering with other functional groups .

- Synthesis of Biologically Active Compounds : Tert-butyl 3-amino-2-phenylpropanoate has been employed in the synthesis of various biologically active molecules. For instance, it serves as a precursor in the development of pharmacologically relevant compounds by facilitating the introduction of amino acid functionalities into complex structures .

- Chiral Ligands : The compound can also act as a chiral ligand in asymmetric synthesis, enhancing the enantioselectivity of reactions. This application is particularly valuable in the pharmaceutical industry, where the production of optically pure compounds is essential for drug efficacy .

Case Study 1: Synthesis of Peptides

In a study focusing on peptide synthesis, this compound was utilized to construct peptide bonds efficiently. The tert-butyl ester facilitated the coupling reactions, leading to high yields of desired peptide products. The use of this compound allowed for easier purification processes due to its favorable solubility characteristics .

Case Study 2: Development of Anticancer Agents

Research has demonstrated that derivatives of this compound exhibit promising anticancer activity. In vitro studies indicated that these derivatives could inhibit cancer cell proliferation effectively. The structure-activity relationship (SAR) studies highlighted the significance of the tert-butyl group in enhancing biological activity while maintaining low toxicity levels .

Table 1: Comparison of Yields in Peptide Synthesis

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Direct Coupling | 85 | Room temperature, 24 hours |

| Coupling with Tert-Butyl Ester | 92 | 40°C, 12 hours |

| Traditional Methods | 70 | Room temperature, 48 hours |

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Tert-butyl derivative A | 5 | MCF-7 (Breast) |

| Tert-butyl derivative B | 10 | HeLa (Cervical) |

| Unmodified Amino Acid | >50 | MCF-7 |

Análisis De Reacciones Químicas

Ester Hydrolysis

The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions to yield 3-amino-2-phenylpropanoic acid.

Conditions and Reagents

| Method | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Acidic hydrolysis | HCl (6 M), reflux, 8–12 h | 85–92 | |

| Basic hydrolysis | NaOH (2 M), 60°C, 6 h | 78–84 |

Mechanism :

-

Acidic conditions protonate the ester carbonyl, facilitating nucleophilic attack by water.

-

Basic hydrolysis proceeds via deprotonation of water to form a hydroxide ion, initiating nucleophilic substitution.

Transesterification

The tert-butyl ester reacts with alcohols to form alternative esters. Phosphorus trichloride (PCl₃) mediates this reaction by generating an acid chloride intermediate.

Key Data

| Substrate | Alcohol | Catalyst | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Tert-butyl ester | Methanol | PCl₃ | 80°C, 3 h, air | Methyl ester | 92 | |

| Tert-butyl ester | Benzyl alcohol | PCl₃ | 80°C, 11 h, air | Benzyl ester | 66 |

Mechanism :

-

PCl₃ reacts with the ester to form a reactive acid chloride.

-

The acid chloride undergoes nucleophilic acyl substitution with the alcohol.

Aminolysis

The ester reacts with primary or secondary amines to produce amides.

Example Reactions

| Amine | Catalyst | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Aniline | PCl₃ | 80°C, 8 h, air | N-Phenylamide | 76 | |

| 4-Methoxyaniline | PCl₃ | 80°C, 8 h, air | N-(4-MeO-Phenyl)amide | 71 |

Mechanism :

Similar to transesterification, PCl₃ generates an acid chloride, which reacts with the amine to form the amide.

Nucleophilic Substitution

The amino group participates in nucleophilic reactions, such as alkylation or acylation.

Reactions

| Reagent | Product | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Benzyl bromide | N-Benzyl derivative | K₂CO₃, DMF, 60°C | 88 | |

| Acetyl chloride | N-Acetyl derivative | Pyridine, 0°C | 91 |

Steric Effects :

The bulky tert-butyl group reduces reaction rates in sterically hindered environments, necessitating prolonged reaction times.

Oxidation Reactions

The amino group can be oxidized to nitro or nitroso derivatives under strong oxidizing conditions.

Examples

| Oxidizing Agent | Product | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| KMnO₄ (acidic) | 3-Nitro-2-phenylpropanoate | H₂SO₄, 50°C | 65 | |

| H₂O₂/Cu(II) | 3-Nitroso derivative | Ethanol, reflux | 58 |

Propiedades

Fórmula molecular |

C13H19NO2 |

|---|---|

Peso molecular |

221.29 g/mol |

Nombre IUPAC |

tert-butyl 3-amino-2-phenylpropanoate |

InChI |

InChI=1S/C13H19NO2/c1-13(2,3)16-12(15)11(9-14)10-7-5-4-6-8-10/h4-8,11H,9,14H2,1-3H3 |

Clave InChI |

LPAOHMKGUMWLPH-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)OC(=O)C(CN)C1=CC=CC=C1 |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.